E-Cefprozil open ring
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Overview
Description
E-Cefprozil open ring is a derivative of cefprozil, a second-generation cephalosporin antibiotic. Cephalosporins are beta-lactam antimicrobials that share mechanisms of action and a similar structure with penicillins. Cefprozil is known for its broad spectrum of antimicrobial activity, effective against a wide range of aerobic Gram-positive and Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E-Cefprozil open ring involves the hydrolysis of cefprozil under specific conditions. The process typically includes the use of solvents like water and acetonitrile, and the reaction is monitored using high-performance liquid chromatography (HPLC) methods . The reaction conditions are carefully controlled to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chromatographic systems and precise control of reaction parameters to achieve high yields and purity. The production methods are designed to be efficient and cost-effective, ensuring the availability of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
E-Cefprozil open ring undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
E-Cefprozil open ring has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying beta-lactam ring stability and reactivity.
Biology: Investigated for its interactions with bacterial enzymes and cell wall synthesis.
Medicine: Explored for its potential as an antibiotic with improved stability and efficacy.
Industry: Utilized in the development of new antimicrobial agents and formulations.
Mechanism of Action
E-Cefprozil open ring exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . The compound’s mechanism of action is similar to other beta-lactam antibiotics, but its unique structure may offer advantages in terms of stability and resistance to beta-lactamases .
Comparison with Similar Compounds
E-Cefprozil open ring can be compared with other cephalosporins and beta-lactam antibiotics, such as:
Cefuroxime: Another second-generation cephalosporin with a similar mechanism of action but different spectrum of activity.
Cefpodoxime: A third-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Amoxicillin: A penicillin-type antibiotic with a broader spectrum of activity but higher susceptibility to beta-lactamase degradation.
This compound stands out due to its unique open ring structure, which may confer advantages in terms of stability and resistance to enzymatic degradation .
Properties
Molecular Formula |
C18H21N3O6S |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
(2R)-2-[(R)-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5-[(E)-prop-1-enyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid |
InChI |
InChI=1S/C18H21N3O6S/c1-2-3-10-8-28-16(21-13(10)17(24)25)14(18(26)27)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12,14,16,21-22H,8,19H2,1H3,(H,20,23)(H,24,25)(H,26,27)/b3-2+/t12-,14+,16-/m1/s1 |
InChI Key |
AYFYZZXEZXHESS-GWUMAIKXSA-N |
Isomeric SMILES |
C/C=C/C1=C(N[C@H](SC1)[C@@H](C(=O)O)NC(=O)[C@@H](C2=CC=C(C=C2)O)N)C(=O)O |
Canonical SMILES |
CC=CC1=C(NC(SC1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O |
Origin of Product |
United States |
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